molecular formula C16H16ClFN4O B13775567 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride

Cat. No.: B13775567
M. Wt: 334.77 g/mol
InChI Key: GXXNQRZTOFDPIX-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methylamino group, and an indazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and fluorinated aromatic compounds. Examples include:

Uniqueness

What sets 5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a fluorine atom and a methylamino group on the indazole ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C16H16ClFN4O

Molecular Weight

334.77 g/mol

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide;hydrochloride

InChI

InChI=1S/C16H15FN4O.ClH/c1-19-8-10-2-4-13(5-3-10)21-9-11-6-12(17)7-14(16(18)22)15(11)20-21;/h2-7,9,19H,8H2,1H3,(H2,18,22);1H

InChI Key

GXXNQRZTOFDPIX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=C3C=C(C=C(C3=N2)C(=O)N)F.Cl

Origin of Product

United States

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